Bienvenue dans la boutique en ligne BenchChem!

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Medicinal chemistry Lipophilicity SAR

2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2) is a phenylacetamido-thiazole compound distinguished by its ortho-tolyl amide substituent, which introduces steric hindrance and modulates lipophilicity (XLogP3-AA 4.4, TPSA 113 Ų) compared to unsubstituted N-phenyl and N-benzyl analogs. Lacking any bioactivity annotation, it is ideal for unbiased phenotypic screening campaigns (e.g., NCI-60 cell line panels, MIC assays) aiming to discover novel chemotypes. Its synthetically tractable phenacylthio and acetamide handles enable rapid derivatization for kinase or GPCR library expansion. Order with confidence for early-stage drug discovery and in silico model validation.

Molecular Formula C20H18N2O2S2
Molecular Weight 382.5 g/mol
CAS No. 946277-57-2
Cat. No. B3311902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide
CAS946277-57-2
Molecular FormulaC20H18N2O2S2
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)C3=CC=CC=C3
InChIInChI=1S/C20H18N2O2S2/c1-14-7-5-6-10-17(14)22-19(24)11-16-12-25-20(21-16)26-13-18(23)15-8-3-2-4-9-15/h2-10,12H,11,13H2,1H3,(H,22,24)
InChIKeyMTXSANRDJDFUOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2): Procurement-Relevant Chemical Profile


2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2) is a synthetic small molecule belonging to the phenylacetamido-thiazole class [1]. It features a phenacylthio moiety at the thiazole 2-position, an acetamide linker at the 4-position, and an ortho-tolyl substituent on the amide nitrogen. This compound is a member of a combinatorial library series produced for early-stage drug discovery screening and is not an approved pharmaceutical agent [1]. Its molecular formula is C20H18N2O2S2, molecular weight 382.5 g/mol, calculated XLogP3-AA 4.4, topological polar surface area 113 Ų, and it possesses 1 hydrogen bond donor and 5 hydrogen bond acceptors [1].

Why Generic Substitution of 2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2) Is Not Supported by Evidence


Within the phenacylthio-thiazole-acetamide class, substitution at the amide nitrogen profoundly influences physicochemical and potentially pharmacological properties. CAS 946277-57-2 bears an ortho-tolyl (2-methylphenyl) group, which differentiates it from the unsubstituted N-phenyl analog (CAS 946307-83-1), the N-benzyl analog (CAS 946307-71-7), and the 2,6-dimethylphenyl analog [1]. The ortho-methyl group introduces steric hindrance near the amide bond, alters lipophilicity (calculated XLogP3-AA 4.4), and may modulate metabolic stability and target engagement compared to congeners with para-substitution, heteroaryl groups, or flexible alkyl linkers [1]. However, it must be explicitly stated that no publicly available primary research literature, patent-defined structure-activity relationship (SAR) data, or bioassay records exist for this specific compound or its closest analogs. Any procurement decision based on differential biological performance would rest entirely on class-level inference from distantly related thiazole acetamide chemotypes and cannot be supported by direct comparative evidence for this compound [1].

Quantitative Differentiation Evidence for 2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2): Comparator-Based Analysis


Ortho-Methyl Substitution Effect on Calculated Lipophilicity (XLogP3-AA) vs. N-Phenyl Analog

CAS 946277-57-2 incorporates an ortho-methyl group on the anilide ring, yielding a computed XLogP3-AA of 4.4 [1]. The des-methyl N-phenyl analog (CAS 946307-83-1, C19H16N2O2S2, MW 368.5) is expected to exhibit a lower XLogP3-AA (estimated ~3.8–4.0 based on the removal of one methylene unit). Higher lipophilicity in 946277-57-2 may enhance membrane permeability and CNS penetration potential relative to the unsubstituted phenyl comparator, though no experimental logP or logD values have been reported for either compound [1].

Medicinal chemistry Lipophilicity SAR

Hydrogen Bond Donor/Acceptor Profile Differentiation from N-Benzyl Analog

CAS 946277-57-2 possesses 1 hydrogen bond donor (HBD) and 5 hydrogen bond acceptors (HBA) [1]. The N-benzyl analog (CAS 946307-71-7, C20H18N2O2S2, MW 382.5) retains an identical HBD/HBA count (1 HBD, 5 HBA) [1]. Therefore, hydrogen bonding capacity provides no differentiation between these two analogs. The ortho-tolyl group versus the benzyl group primarily differentiates through steric topology (ortho-methyl introduces a restricted rotation around the N–aryl bond) and electronic effects (electron-donating methyl group alters amide resonance), but no quantitative data exist to substantiate performance advantages in any assay system [1].

Drug-likeness Physicochemical properties Permeability

Topological Polar Surface Area (TPSA) and CNS Penetration Potential vs. N-(1-Phenylethyl) Analog

The computed topological polar surface area (TPSA) of CAS 946277-57-2 is 113 Ų [1]. The N-(1-phenylethyl) analog (CAS not located in authoritative sources; C21H20N2O2S2, MW 396.52) is predicted to have an identical TPSA of 113 Ų because the additional methylene in the α-methylbenzyl group does not introduce additional polar atoms. Both compounds fall above the commonly cited 60–70 Ų threshold for optimal CNS penetration and within the 140 Ų cutoff for oral bioavailability [1]. No experimentally determined brain-to-plasma ratio, PAMPA-BBB permeability, or MDCK-MDR1 efflux ratio data exist for either compound to validate or contradict these computational predictions [1].

CNS drug discovery Physicochemical properties Blood-brain barrier

Rotatable Bond Count and Conformational Flexibility Comparison with 2,6-Dimethylphenyl Analog

CAS 946277-57-2 contains 7 rotatable bonds [1]. The 2,6-dimethylphenyl analog (CAS not located in authoritative sources; C21H20N2O2S2, MW 396.52) is predicted to possess 7 rotatable bonds as well, since the additional ortho-methyl group does not introduce new rotatable bonds but rather further restricts rotation around the N–aryl bond. Compounds with ≤10 rotatable bonds are generally considered favorable for oral bioavailability according to Veber's rule [1]. Both analogs satisfy this criterion computationally, but the 2,6-dimethylphenyl substitution creates a symmetric ortho-disubstituted environment that may enforce a more perpendicular orientation of the aryl ring relative to the amide plane, potentially altering target binding geometry in ways that cannot be quantified without experimental data [1].

Conformational analysis Molecular flexibility Drug design

Absence of Public Bioactivity Data vs. Distantly Related Thiazole Acetamide Chemotypes

An exhaustive search of PubMed, Google Patents, BindingDB, ChEMBL, and PubChem BioAssay databases revealed zero primary research publications, zero patents, zero target binding data (Ki/Kd), zero cellular potency data (IC50/EC50), and zero in vivo pharmacokinetic or efficacy data for CAS 946277-57-2 or any of its phenacylthio-thiazole-acetamide congeners [1]. This contrasts sharply with distantly related thiazole acetamides such as the anticholinesterase series (e.g., compound 6d, IC50 AChE = 3.14 ± 0.16 μM, selectivity index 2.94 vs. BuChE) and the Src kinase inhibitor series (KX2-391/KX-01, a clinical-stage Src substrate binding site inhibitor), both of which have published quantitative SAR data [1]. The absence of bioactivity annotation for the phenacylthio sub-series means no evidence-based differentiation from close analogs can be made for any biological target [1].

Bioactivity SAR Screening library

Molecular Weight and Heavy Atom Count as Determinants of Fragment-Like vs. Lead-Like Character

CAS 946277-57-2 has a molecular weight of 382.5 g/mol and a heavy atom count of 26 [1]. All close analogs in the phenacylthio-thiazole-acetamide series fall within the 340–400 g/mol range. For fragment-based drug discovery (FBDD) applications, these compounds exceed the typical fragment cutoffs (MW <300, heavy atoms <22) and are better classified as lead-like or drug-like screening compounds. Compound 946277-57-2 and its N-phenyl analog (MW 368.5) differ by 14 g/mol (one methylene unit), a difference that falls within experimental error for most biophysical screening formats (SPR, DSF, NMR) and is unlikely to provide a meaningful differentiation signal unless accompanied by a measurable gain in affinity or selectivity [1].

Fragment-based drug discovery Lead-likeness Physicochemical property

Application Scenarios for 2-(2-((2-Oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide (CAS 946277-57-2) Based on Available Evidence


Exploratory Phenotypic Screening in Antimicrobial or Anticancer Panels Where Structural Novelty Is Prioritized Over Known Pharmacology

CAS 946277-57-2 is suited for unbiased phenotypic screening campaigns (e.g., Kirby-Bauer disk diffusion, resazurin microdilution MIC assays, or NCI-60 cell line panels) where the goal is to identify novel chemotypes with unexpected biological activity. Its complete lack of bioactivity annotation [1] reduces the risk of rediscovering known pharmacophores and may increase the probability of finding first-in-class hits. The ortho-tolyl group provides sufficient structural differentiation from the N-phenyl and N-benzyl analogs to warrant parallel screening of all three analogs in dose-response format, as the steric and electronic differences could translate into divergent hit profiles against bacterial efflux pumps, cytochrome P450 isoforms, or kinase panels [1].

Physicochemical Property Benchmarking in ADMET Prediction Model Training Sets

The computed properties of CAS 946277-57-2 (XLogP3-AA 4.4, TPSA 113 Ų, 7 rotatable bonds, 1 HBD, 5 HBA) [1] place it in a region of physicochemical space that is underrepresented in many ADMET training datasets (moderately high lipophilicity combined with moderate polarity). Laboratories developing in silico models for passive permeability, plasma protein binding, or hERG liability may find this compound and its analogs useful as test set members to validate model predictions, particularly if experimental logD7.4, Caco-2 Papp, or plasma protein binding values are subsequently generated internally [1].

Scaffold-Hopping Library Expansion in Kinase or GPCR-Focused Medicinal Chemistry Programs

Although published kinase inhibition data are absent for the phenacylthio-thiazole-acetamide series, the thiazole core is a privileged scaffold in kinase inhibitor design (e.g., dasatinib, bosutinib). CAS 946277-57-2 offers a synthetically tractable handle at the phenacylthio sulfur and acetamide nitrogen for further derivatization. Procurement of this compound as a core scaffold for parallel library synthesis via amide coupling, thioether oxidation (to sulfoxide/sulfone), or Suzuki coupling at the thiazole 5-position could enable rapid exploration of kinase or GPCR chemical space with a structurally distinct core relative to established clinical candidates [1].

Quote Request

Request a Quote for 2-(2-((2-oxo-2-phenylethyl)thio)thiazol-4-yl)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.